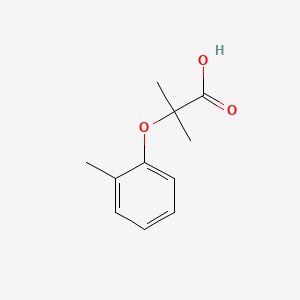

2-Methyl-2-(2-methylphenoxy)propanoic acid

Descripción general

Descripción

2-Methyl-2-(2-methylphenoxy)propanoic acid is an organic compound with the molecular formula C11H14O3. It is a derivative of propanoic acid and contains a phenoxy group substituted with a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(2-methylphenoxy)propanoic acid typically involves the reaction of 2-methylphenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom bonded to the bromine atom, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques to obtain the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenoxy derivatives.

Aplicaciones Científicas De Investigación

2-Methyl-2-(2-methylphenoxy)propanoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Methyl-2-(2-methylphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparación Con Compuestos Similares

- 2-Methyl-2-(4-methylphenoxy)propanoic acid

- 2-Methyl-2-(2-tert-butyl-5-methylphenoxy)propanoic acid

- 2-Methyl-2-(4-ethylphenoxy)propanoic acid

Comparison: 2-Methyl-2-(2-methylphenoxy)propanoic acid is unique due to its specific substitution pattern on the phenoxy group. This structural feature can influence its reactivity, biological activity, and applications compared to similar compounds. For example, the position and type of substituents on the phenoxy group can affect the compound’s binding affinity to receptors or enzymes, leading to different biological effects.

Actividad Biológica

2-Methyl-2-(2-methylphenoxy)propanoic acid, also known by its chemical formula C11H14O3 and CAS number 53498-62-7, is a compound that exhibits significant biological activity, particularly in the context of herbicidal properties. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological effects.

- Molecular Formula : C11H14O3

- Molecular Weight : 194.23 g/mol

- Structural Characteristics : The compound features a propanoic acid backbone with a methyl and a 2-methylphenoxy group, contributing to its herbicidal activity.

Herbicidal Effects

This compound is primarily recognized for its use as a herbicide. It acts by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. This mechanism is commonly associated with other phenoxy herbicides.

Toxicological Studies

A series of studies have been conducted to assess the toxicological profile of this compound:

- Acute Toxicity :

- Chronic Exposure :

- Carcinogenic Potential :

Pharmacokinetics

Pharmacokinetic studies reveal that after oral administration, the compound is rapidly absorbed and metabolized. Key findings include:

- Absorption Rates : Studies indicate an absorption rate exceeding 80% in animal models.

- Metabolism : The primary metabolic pathway involves conversion to hydroxymethyl derivatives, which are then excreted predominantly through urine .

- Half-Life : The elimination half-life ranges from approximately 4 to 8 hours depending on the dosage and sex of the subjects .

Case Study 1: Occupational Exposure

A cohort study involving pesticide applicators demonstrated an increased incidence of respiratory cancers among individuals exposed to high concentrations of various phenoxy herbicides, including this compound. This study highlights the potential occupational hazards associated with prolonged exposure to this class of chemicals .

Case Study 2: Environmental Impact

Research on the environmental persistence of this compound indicates moderate degradation rates in soil and water systems. Its application in agricultural settings raises concerns about runoff and subsequent ecological effects on non-target species .

Data Summary Table

Análisis De Reacciones Químicas

Synthetic Formation Pathways

The compound is typically synthesized through nucleophilic aromatic substitution or acid-catalyzed ester hydrolysis:

Key synthesis routes :

- Alkylation of o-cresol : Reacting sodium 2-chloropropionate with o-cresol (2-methylphenol) in refluxing toluene with NaOH yields the target acid via Williamson ether synthesis. Optimal conditions include azeotropic water removal and neutralization with HCl (yield: ~75%) .

- Ester hydrolysis : Ethyl 2-(2-methylphenoxy)-2-methylpropionate undergoes base-catalyzed saponification with NaOH in aqueous ethanol (75:25 v/v) at reflux, followed by acidification to precipitate the product (m.p. 157°C) .

| Reaction Parameter | Conditions |

|---|---|

| Temperature | 80-100°C (reflux) |

| Catalyst/Base | NaOH (40% w/v) |

| Solvent | Toluene/ethanol |

| Workup | Acidification (HCl), extraction |

Nucleophilic Substitution Reactions

The α-methyl group adjacent to the carboxylic acid enables steric hindrance, directing substitution toward the phenoxy ring:

- Halogenation : Electrophilic chlorination at the para position of the phenoxy ring occurs using Cl<sub>2</sub>/FeCl<sub>3</sub>, producing 2-(4-chloro-2-methylphenoxy)-2-methylpropanoic acid (Mecoprop) .

- Nitration : Nitrating agents (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) preferentially nitrate the ortho position relative to the ether oxygen .

Oxidation and Reduction Pathways

Oxidation :

- Side-chain oxidation : Strong oxidizers like KMnO<sub>4</sub> convert the α-methyl group to a ketone, forming 2-(2-methylphenoxy)-2-oxopropanoic acid .

- Ring oxidation : Ozone or peracids oxidize the aromatic ring to quinone derivatives under acidic conditions .

Reduction :

- Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the aromatic ring to a cyclohexyl ether while preserving the carboxylic acid group .

Esterification and Hydrolysis

- Methyl ester formation : Phase-transfer catalysis using K<sub>2</sub>CO<sub>3</sub> in toluene with methyl iodide achieves >90% conversion to the methyl ester .

- Enzymatic hydrolysis : Pseudomonas spp. selectively hydrolyze the (R)-enantiomer via esterase activity (k<sub>cat</sub> = 4.7 s<sup>-1</sup> for R vs. 1.2 s<sup>-1</sup> for S) .

Biological Degradation Mechanisms

Microbial metabolism involves two primary pathways:

- Ether cleavage : Sphingomonas herbicidovorans cleaves the phenoxy bond via monooxygenases, producing 2-methylphenol and lactic acid derivatives .

- Side-chain oxidation : Rhodococcus erythropolis sequentially oxidizes the methyl branch to hydroxymethyl and carboxylated intermediates .

| Degradation Parameter | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| Half-life in soil (days) | 28 ± 3 | 42 ± 5 |

| Mineralization efficiency | 78% | 34% |

| Toxicity of metabolites | Low | Moderate |

This compound's reactivity profile enables applications in herbicide synthesis and chiral intermediate production, though environmental persistence varies significantly between enantiomers .

Propiedades

IUPAC Name |

2-methyl-2-(2-methylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8-6-4-5-7-9(8)14-11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYMJPNQPCWPAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201705 | |

| Record name | Propionic acid, 2-methyl-2-(o-tolyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53498-62-7 | |

| Record name | Propionic acid, 2-methyl-2-(o-tolyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053498627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionic acid, 2-methyl-2-(o-tolyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.